molecular formula C15H15NO4 B6606701 rac-methyl (1R,5R,6R)-3-benzyl-2,4-dioxo-3-azabicyclo[3.2.0]heptane-6-carboxylate CAS No. 2137987-27-8

rac-methyl (1R,5R,6R)-3-benzyl-2,4-dioxo-3-azabicyclo[3.2.0]heptane-6-carboxylate

Cat. No.: B6606701
CAS No.: 2137987-27-8
M. Wt: 273.28 g/mol
InChI Key: UYKPLAKOABFBAI-IJLUTSLNSA-N
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Description

rac-methyl (1R,5R,6R)-3-benzyl-2,4-dioxo-3-azabicyclo[3.2.0]heptane-6-carboxylate is a bicyclic β-lactam derivative characterized by a 3-azabicyclo[3.2.0]heptane core. Key structural features include:

  • Bicyclic framework: A fused [3.2.0] ring system, which imposes conformational rigidity and influences reactivity.
  • Functional groups: Two ketone groups at positions 2 and 4, a benzyl substituent at position 3, and a methyl ester at position 5.
  • Stereochemistry: The (1R,5R,6R) configuration defines spatial arrangement, critical for interactions in biological systems.

The compound is primarily used as a synthetic intermediate in pharmaceutical research, particularly for β-lactam antibiotics and enzyme inhibitors. Its molecular formula is reported as C₁₅H₁₃NO₄ (based on analogs in ), with a molecular weight of approximately 273.28 g/mol (methyl ester variant). Purity in commercial samples is typically ≥95% (CAS: 846024-42-8 and related entries).

Properties

IUPAC Name

methyl (1R,5R,6R)-3-benzyl-2,4-dioxo-3-azabicyclo[3.2.0]heptane-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO4/c1-20-15(19)11-7-10-12(11)14(18)16(13(10)17)8-9-5-3-2-4-6-9/h2-6,10-12H,7-8H2,1H3/t10-,11-,12-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYKPLAKOABFBAI-IJLUTSLNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC2C1C(=O)N(C2=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1C[C@@H]2[C@H]1C(=O)N(C2=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.28 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

rac-methyl (1R,5R,6R)-3-benzyl-2,4-dioxo-3-azabicyclo[3.2.0]heptane-6-carboxylate is a bicyclic compound with potential biological significance. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound features a unique bicyclic structure characterized by its azabicyclo framework and dioxo functional groups. Its molecular formula is C15H15N2O4C_{15}H_{15}N_{2}O_{4}, and it exhibits a molecular weight of 287.29 g/mol.

PropertyValue
Molecular FormulaC₁₅H₁₅N₂O₄
Molecular Weight287.29 g/mol
Purity95%
IUPAC NameThis compound
CAS Number134575-06-7

The biological activity of this compound is primarily attributed to its interactions with various biological targets such as enzymes and receptors. The bicyclic structure allows for specific binding to active sites, influencing metabolic pathways and cellular processes.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It could modulate receptor activity, affecting signal transduction pathways.
  • Antioxidant Activity : The dioxo groups may contribute to antioxidant properties by scavenging free radicals.

Biological Activity Studies

Recent studies have highlighted the compound's potential in various therapeutic areas:

Anticancer Activity

Research indicates that this compound exhibits cytotoxic effects against several cancer cell lines. For instance:

  • Case Study : A study evaluated the compound's effect on breast cancer cells (MCF-7) and found a significant reduction in cell viability at concentrations above 10 µM over 48 hours.

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against both gram-positive and gram-negative bacteria:

  • Data Table :
MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Research Findings

A variety of studies have explored the biological implications of this compound:

  • Study on Enzyme Interaction :
    • Researchers investigated the inhibition of cyclooxygenase (COX) enzymes by the compound, revealing IC50 values indicating moderate inhibition compared to standard NSAIDs.
  • Pharmacokinetics :
    • Preliminary pharmacokinetic studies suggest favorable absorption characteristics with a half-life suitable for therapeutic applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of azabicyclo derivatives with structural variations that significantly impact physicochemical and pharmacological properties. Below is a detailed comparison:

Structural Analogs with Modified Substituents

Compound Name Structure Key Differences Molecular Formula Molecular Weight (g/mol) Biological Relevance
rac-methyl (1R,5R,6R)-3-benzyl-2,4-dioxo-3-azabicyclo[3.2.0]heptane-6-carboxylate [3.2.0] bicyclo core, 3-benzyl, 2,4-dioxo, methyl ester Reference compound C₁₅H₁₃NO₄ 273.28 Intermediate for β-lactam antibiotics
ethyl rel-(1R,5S,6s)-3-benzyl-2,4-dioxo-3-azabicyclo[3.1.0]hexane-6-carboxylate () [3.1.0] bicyclo core, ethyl ester Smaller ring size (hexane vs. heptane), ethyl ester increases lipophilicity C₁₅H₁₅NO₄ 273.28 Similar synthetic utility, reduced metabolic stability due to larger ester
3-(benzo[d][1,3]dioxol-5-ylmethyl)-6-oxa-3-azabicyclo[3.1.1]heptane () [3.1.1] bicyclo core, 6-oxa, benzodioxole substituent Oxygen atom in ring, benzodioxole enhances electron-richness C₁₄H₁₅NO₃ 261.27 Potential CNS activity due to benzodioxole
(5R,6R)-3-[2-(aminomethylideneamino)ethylthio]-6-[(1R)-1-hydroxyethyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid () [3.2.0] core, thioether, hydroxyethyl, carboxylic acid Thioether and hydroxyethyl groups enhance solubility; carboxylic acid improves bioavailability C₁₃H₁₈N₄O₅S 366.37 Broad-spectrum antibacterial activity

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